

AZ1495: Inducing Apoptosis in Lymphoma Cell Lines - Application Notes and Protocols

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Compound of Interest

Compound Name: AZ1495

Cat. No.: B10800876

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Introduction

AZ1495 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the Myddosome signaling complex downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] In certain subtypes of lymphoma, particularly those with activating mutations in the MYD88 adaptor protein like the L265P mutation found in a significant portion of Activated B-cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), the IRAK4 signaling pathway is constitutively active, leading to the activation of NF- κ B and promoting cell survival and proliferation.[2][3] **AZ1495** has been shown to inhibit IRAK4 kinase activity, block NF- κ B signaling, and induce apoptosis in sensitive lymphoma cell lines, especially when used in combination with other targeted agents like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1]

These application notes provide a summary of the activity of **AZ1495** in lymphoma cell lines and detailed protocols for its use in apoptosis induction experiments.

Data Summary

The following tables summarize the quantitative data regarding the activity of **AZ1495** in relevant lymphoma cell lines. **AZ1495** is identified as compound 28 in the primary literature.[1]

Table 1: In Vitro Potency of **AZ1495**

Assay Type	Target	Cell Line	IC50 (μM)
Enzyme Assay	IRAK4	-	0.005
Cellular Assay	IRAK4	-	0.052
Enzyme Assay	IRAK1	-	0.023

Data sourced from MedchemExpress, citing primary research.[\[1\]](#)

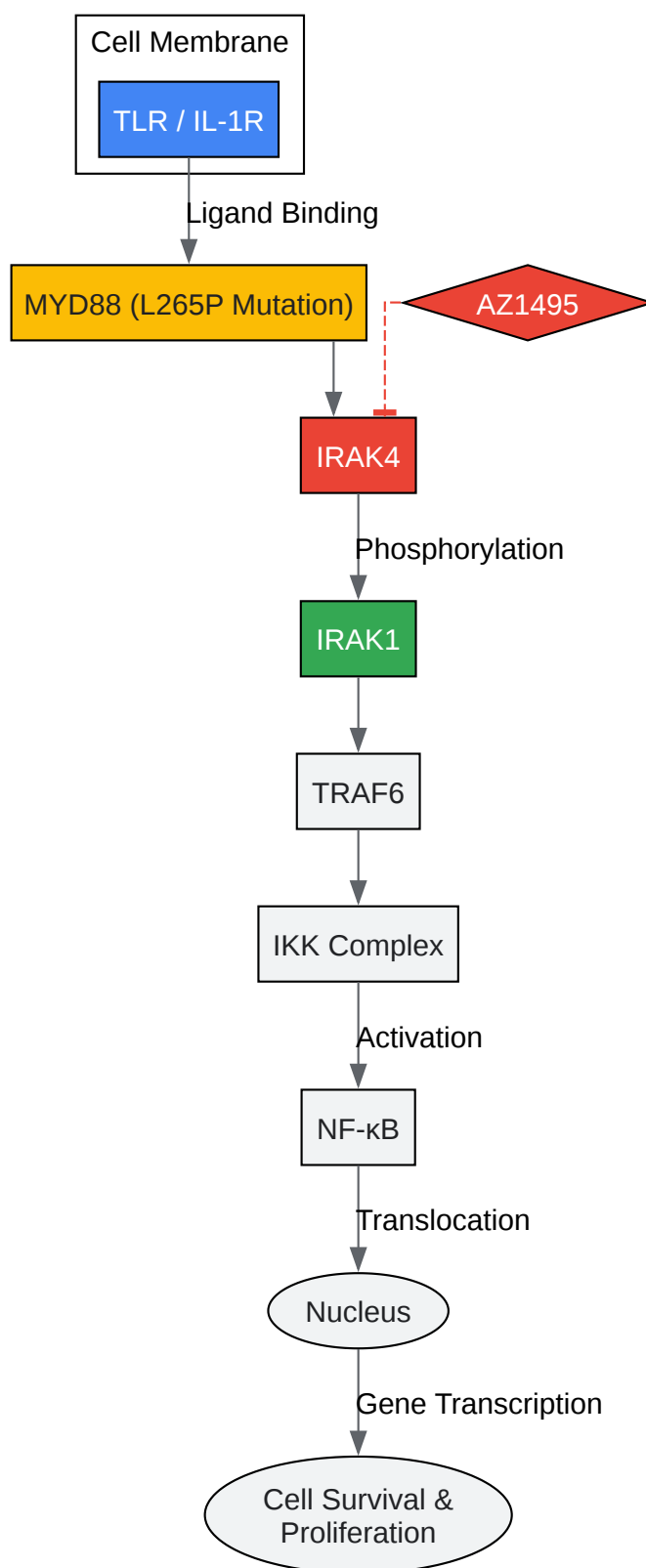
Table 2: Cellular Activity of **AZ1495** in an ABC-DLBCL Cell Line

Cell Line	Assay	Treatment	Duration	Effect
OCI-LY10	NF-κB Activation	AZ1495 (0.001-100 μM)	72 h	Dose-dependent inhibition
OCI-LY10	Cell Growth	AZ1495 (0.001-100 μM)	72 h	Dose-dependent inhibition
OCI-LY10	NF-κB Signaling	AZ1495 (0-3.3 μM) + 10 nM Ibrutinib	14 h	Complete inhibition
OCI-LY10	Apoptosis	AZ1495 + 10 nM Ibrutinib	-	Induction of apoptosis (cleavage of caspase 3)

Data summarized from MedchemExpress.[\[1\]](#)

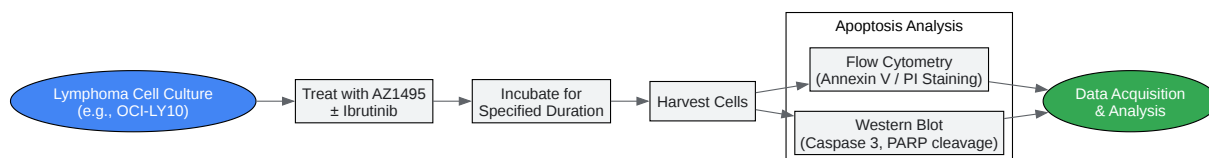
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing apoptosis induction by **AZ1495**.



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Figure 1: Simplified IRAK4 signaling pathway targeted by **AZ1495**.



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Figure 2: General experimental workflow for apoptosis assessment.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of **AZ1495** in lymphoma cell lines.

Protocol 1: Cell Viability and Growth Inhibition Assay

This protocol is to determine the effect of **AZ1495** on the viability and growth of lymphoma cell lines.

Materials:

- Lymphoma cell lines (e.g., OCI-LY10, SUDHL2)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **AZ1495** (stock solution in DMSO)
- 96-well clear or white-walled microplates
- Cell viability reagent (e.g., ATPlite Luminescence Assay System)
- Luminometer

Procedure:

- **Cell Seeding:** Seed lymphoma cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μL of complete culture medium.
- **Compound Preparation:** Prepare serial dilutions of **AZ1495** in complete culture medium. A typical concentration range is 0.001 to 100 μM . Include a DMSO-only vehicle control.
- **Treatment:** Add the prepared **AZ1495** dilutions to the respective wells.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO_2 .
- **Assay:** On the day of the assay, allow the plate and detection reagents to equilibrate to room temperature.
- **Reagent Addition:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Measurement:** Measure luminescence using a plate-reading luminometer.
- **Data Analysis:** Normalize the data to the vehicle-treated control wells and plot the results to determine the IC_{50} value.

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol measures the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity.

Materials:

- Lymphoma cell lines
- Complete culture medium
- **AZ1495** and/or Ibrutinib
- 6-well plates

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat the cells with the desired concentrations of **AZ1495** (e.g., 0.1 - 3.3 μ M) with or without a BTK inhibitor (e.g., 10 nM Ibrutinib) for 14 to 24 hours.
- **Cell Harvesting:** Collect both adherent and suspension cells by centrifugation at 300 x g for 5 minutes.
- **Washing:** Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
- **Staining:** Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Analysis:** Analyze the stained cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and I κ B α Phosphorylation)

This protocol is used to detect changes in protein expression and post-translational modifications indicative of apoptosis and NF- κ B pathway inhibition.

Materials:

- Lymphoma cell lines
- Complete culture medium
- **AZ1495** and/or Ibrutinib
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-cleaved Caspase-3
 - Rabbit anti-phospho-IkB α
 - Mouse anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Treatment and Lysis:** Treat cells as described in Protocol 2. After treatment, harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved caspase-3 fragment and a decrease in phosphorylated IκBα are indicative of apoptosis induction and NF-κB pathway inhibition, respectively.

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